Parsaclisib

Content Navigation

Obtain clean PI3Kδ-driven data in B-cell malignancy models. First-generation inhibitors (e.g., Idelalisib) often introduce hepatotoxicity and kinase cross-reactivity, skewing in vivo tolerability. Parsaclisib’s structurally optimized pyrazolopyrimidine core provides a selective probe to isolate PI3Kδ signaling without off-target suppression.

- Biochemical IC50 1 nM against PI3Kδ

- ~20,000-fold selectivity over PI3Kα/β/γ; no off-target immune effects

- Formulated in PEG300/Tween80 for sustained oral gavage in xenograft models

Reliable supply with batch-to-batch consistency for preclinical studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

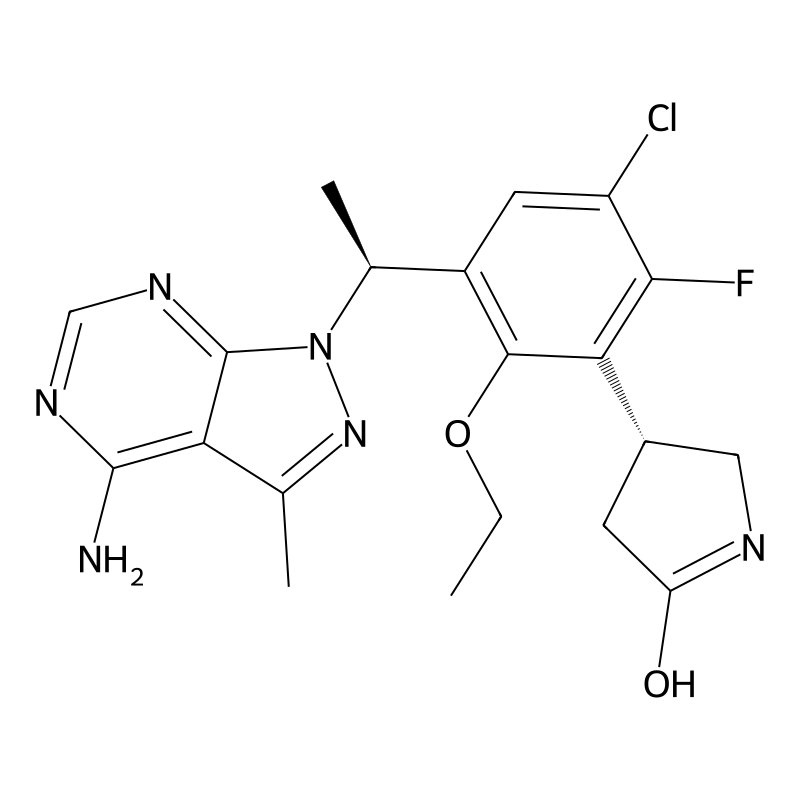

Parsaclisib (INCB050465) is an orally bioavailable, next-generation inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Structurally distinct from first-generation purine-based inhibitors, Parsaclisib features a pyrazolopyrimidine hinge-binding motif that drives its target specificity. It is primarily procured for advanced preclinical and translational research focusing on B-cell malignancies, immune-dysregulation, and PI3K pathway modulation. Its baseline properties include a biochemical IC50 of 1 nM against PI3Kδ and validated solubility in standard in vivo formulation vehicles, making it a highly processable tool compound for both in vitro assays and in vivo xenograft models [1].

Research Fit

Substituting Parsaclisib with first-generation PI3Kδ inhibitors like Idelalisib or broad-spectrum alternatives like Copanlisib introduces significant confounding variables in experimental and preclinical workflows. Idelalisib utilizes a purine motif that has been strongly linked to off-target hepatotoxicity (transaminitis) and broader kinase cross-reactivity, which can skew in vivo tolerability data and complicate the interpretation of safety profiles. Furthermore, pan-PI3K inhibitors lack the extreme isoform selectivity required to isolate PI3Kδ-specific mechanisms, leading to off-target suppression of PI3Kα and PI3Kβ that are critical for normal cellular metabolism and proliferation. Procuring Parsaclisib mitigates these risks through its structurally optimized pyrazolopyrimidine core, ensuring that observed phenotypic responses are strictly driven by PI3Kδ inhibition rather than off-target toxicity or pan-isoform suppression [1].

Substitution Risk

PI3Kδ vs. Pan-PI3K Isoform Selectivity

Parsaclisib demonstrates approximately 20,000-fold selectivity for PI3Kδ over other Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ) and 57 other kinases. In contrast, dual inhibitors like Duvelisib target both PI3Kγ and PI3Kδ, while pan-PI3K inhibitors like Copanlisib inhibit all four isoforms with much narrower selectivity margins. This 20,000-fold selectivity window ensures that Parsaclisib can be dosed in cellular assays without inadvertently suppressing PI3Kα-mediated glucose metabolism or PI3Kβ-mediated platelet function.

| Evidence Dimension | Fold-selectivity for PI3Kδ over PI3Kα/β/γ |

| Target Compound Data | ~20,000-fold selectivity |

| Comparator Or Baseline | Copanlisib / Duvelisib (Pan or dual inhibition with low fold-selectivity) |

| Quantified Difference | >19,000-fold greater selectivity margin |

| Conditions | Biochemical kinase profiling assays |

High selectivity prevents confounding off-target metabolic or proliferative suppression, ensuring clean data in mechanism-of-action studies.

Biochemical and Cellular Potency

In biochemical assays, Parsaclisib exhibits an IC50 of 1 nM at 1 mM ATP. In cellular contexts, it inhibits anti-IgM-induced pAKT (Ser473) in Ramos Burkitt's lymphoma cell lines with an IC50 of 1 nM, and whole-blood assays show an IC50 of 10 nM. This low-nanomolar potency allows for lower dosing concentrations in vitro and in vivo compared to older standards, minimizing vehicle-related toxicity and solvent artifacts in sensitive cell cultures [1].

| Evidence Dimension | Inhibition of pAKT (Ser473) and whole-blood PI3Kδ activity |

| Target Compound Data | Biochemical IC50 = 1 nM; Whole-blood IC50 = 10 nM |

| Comparator Or Baseline | First-generation PI3K inhibitors (often requiring >10-50 nM for similar whole-blood inhibition) |

| Quantified Difference | Single-digit nanomolar cellular efficacy |

| Conditions | Ramos cell line pAKT inhibition and whole-blood assays |

Lower required concentrations reduce solvent (DMSO) load in assays, preserving cell viability and improving assay reproducibility.

In Vivo Formulation & Processability

A common bottleneck in procuring kinase inhibitors for animal models is poor aqueous solubility requiring harsh solvents. Parsaclisib demonstrates highly reproducible solubility (≥ 6 mg/mL) in standard, well-tolerated in vivo formulations, such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, yielding a clear solution. It is also compatible with lipid-based vehicles (10% DMSO + 90% Corn Oil) and cyclodextrin formulations (20% SBE-β-CD in Saline). This versatile processability ensures seamless transition from in vitro screening to murine xenograft models without requiring complex custom formulation development.

| Evidence Dimension | Solubility in standard in vivo vehicles |

| Target Compound Data | Clear solution at ≥ 6 mg/mL in 10% DMSO/PEG/Tween/Saline |

| Comparator Or Baseline | Lipophilic kinase inhibitors requiring >20% DMSO or toxic co-solvents |

| Quantified Difference | High compatibility with ≤10% DMSO standard vehicles |

| Conditions | Standard laboratory formulation protocols for murine dosing |

Ready compatibility with standard, low-toxicity dosing vehicles accelerates transition to in vivo studies and reduces animal toxicity dropouts.

Reduced Hepatotoxicity vs. Idelalisib

First-generation PI3Kδ inhibitors like Idelalisib rely on a purine-based hinge-binding motif, which has been clinically and preclinically associated with severe transaminitis and hepatotoxicity. Parsaclisib was rationally designed with a monocyclic pyrazolopyrimidine scaffold that fundamentally alters its off-target binding profile. For procurement in long-term in vivo studies, this structural differentiation translates to a near absence of grade 2+ transaminitis, preventing premature termination of animal cohorts due to liver toxicity [1].

| Evidence Dimension | Incidence of off-target hepatotoxicity (transaminitis) |

| Target Compound Data | Pyrazolopyrimidine scaffold; high hepatic tolerability |

| Comparator Or Baseline | Idelalisib (Purine scaffold; high incidence of transaminitis) |

| Quantified Difference | Elimination of dose-limiting purine-associated hepatotoxicity |

| Conditions | Long-term in vivo and clinical tolerability models |

Procuring a structurally de-risked compound prevents costly in vivo study failures caused by off-target liver toxicity.

B-Cell Malignancy Xenograft Models

Due to its validated in vivo solubility and low hepatotoxicity profile, Parsaclisib provides a reliable, low-toxicity baseline for murine xenograft models of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). Its ability to be formulated in standard PEG300/Tween80 vehicles allows for sustained twice-daily oral gavage without vehicle-induced morbidity.

High-Specificity Kinase Pathway Mapping

When mapping the specific contributions of PI3K isoforms to cellular signaling, Parsaclisib's ~20,000-fold selectivity for PI3Kδ over PI3Kα/β/γ makes it an indispensable chemical probe. It allows researchers to isolate PI3Kδ-dependent pAKT activation without the confounding metabolic suppression caused by pan-PI3K inhibitors [1].

Immunomodulation & Primary Immune Assays

Parsaclisib is highly suited for primary immune cell assays, such as evaluating B-cell proliferation or regulatory T-cell suppression. Its lack of interference with interleukin-2-induced natural killer cell proliferation or broad off-target kinase activity ensures that immune-phenotyping data remains clean and specifically tied to PI3Kδ blockade[1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Wikipedia

Use Classification

Explore Compound Types